Azetidin-3-yl(morpholino)methanone
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Overview
Description
Synthesis Analysis
The synthesis of Azetidin-3-yl(morpholino)methanone and similar compounds has been described in scientific literature. For instance, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an azetidine ring, which is a four-membered saturated heterocycle containing one nitrogen atom . The compound also contains a morpholine moiety, which is a six-membered ring containing one nitrogen and one oxygen atom .Chemical Reactions Analysis
This compound and similar compounds can undergo a variety of chemical reactions. For example, the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates has been reported . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Scientific Research Applications
Antioxidative and Anti-inflammatory Properties
- A study on a new morpholine alkaloid isolated from the red seaweed Gracilaria opuntia showed significant antioxidative and anti-inflammatory activities. This compound demonstrated better selectivity and greater inhibitory activities against cyclooxygenase-2 and 5-lipoxygenase than some non-steroidal anti-inflammatory drugs, suggesting potential therapeutic applications in inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).
Synthesis and Structural Analysis
- Research on the stereoselective synthesis of differentially protected morpholines, starting from chiral epoxides, has been conducted. This study is significant for understanding the synthesis process and potential applications of morpholine derivatives in various fields, including pharmaceuticals (Marlin, 2017).
- The synthesis and crystal structure analysis of various morpholine derivatives have been conducted, revealing insights into their molecular structure and potential applications in drug design and development. For instance, the study of a novel bioactive heterocycle (morpholino)methanone compound highlights its structural characteristics and potential biological activities (Prasad et al., 2018).
Pharmaceutical Applications
- Research into the synthesis of morpholine derivatives for use in pharmaceuticals, such as the development of a key intermediate for Edivoxetine·HCl, a medication used in the treatment of disorders like depression, has been reported. This research includes process optimization and life cycle analysis (Kopach et al., 2015).
- Studies on the synthesis of morpholine analogues and their potential as inhibitors of specific enzymes or receptors, such as the type 5 17-β-hydroxysteroid dehydrogenase, have been explored. This research provides valuable insights for drug discovery in hormone-related cancers and other conditions (Flanagan et al., 2014).
Mechanism of Action
Target of Action
Azetidin-3-yl(morpholino)methanone is a complex molecule that has been studied for its potential anti-cancer activity . The primary target of this compound is tubulin , a key component of the cell’s cytoskeleton . Tubulin plays a crucial role in cell division, particularly in the G2/M phase of mitosis . It polymerizes into spindles, which pull sister chromatids toward two poles to facilitate cell division .
Mode of Action
It is believed to interact with tubulin, inhibiting its polymerization . This disruption of tubulin dynamics can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Biochemical Pathways
The inhibition of tubulin polymerization affects the mitotic spindle assembly, disrupting the normal process of cell division . This can lead to cell cycle arrest at the G2/M phase and trigger programmed cell death or apoptosis . The exact biochemical pathways involved in this process are complex and may vary depending on the specific type of cancer cell.
Result of Action
The primary result of this compound’s action is the inhibition of cell division, leading to cell cycle arrest and apoptosis . This can result in the reduction of tumor growth and potentially the shrinkage of existing tumors . .
Biochemical Analysis
Cellular Effects
Related compounds have been shown to have significant effects on various types of cells . For instance, some azetidine derivatives have been found to act as agonists for muscarinic receptors, influencing cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have time-dependent effects on cellular function .
Transport and Distribution
Related compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Related compounds have been shown to be directed to specific compartments or organelles within the cell .
Properties
IUPAC Name |
azetidin-3-yl(morpholin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8(7-5-9-6-7)10-1-3-12-4-2-10/h7,9H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMPKTKNBPAPBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734835 |
Source
|
Record name | (Azetidin-3-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1316225-39-4 |
Source
|
Record name | (Azetidin-3-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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